

Tildacerfont Clinical Trial Outcomes: A Metaanalysis and Comparison

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A comprehensive guide for researchers, scientists, and drug development professionals on the clinical trial performance of **tildacerfont**, a novel CRF1 receptor antagonist, in the treatment of Congenital Adrenal Hyperplasia (CAH) and Polycystic Ovary Syndrome (PCOS).

This guide provides a meta-analysis of available clinical trial data for **tildacerfont**, comparing its efficacy and safety against established treatment modalities. Detailed experimental protocols for key assays, signaling pathway diagrams, and structured data tables are included to facilitate in-depth understanding and comparative evaluation.

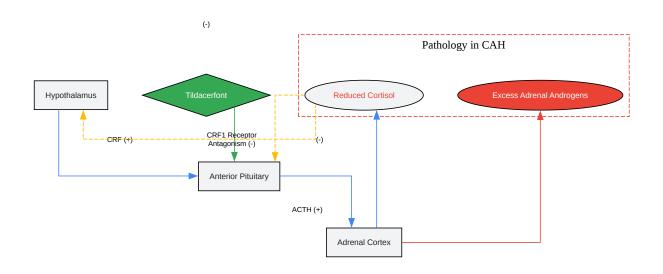
Introduction

Tildacerfont (SPR001) is an oral, selective, non-steroidal corticotropin-releasing factor type-1 (CRF1) receptor antagonist.[1] By blocking the CRF1 receptor in the pituitary gland, **tildacerfont** aims to reduce the secretion of adrenocorticotropic hormone (ACTH), thereby decreasing the overproduction of adrenal androgens, a hallmark of Congenital Adrenal Hyperplasia (CAH).[1] This mechanism of action presents a potential alternative to the current standard of care for CAH, which involves lifelong supraphysiologic doses of glucocorticoids to suppress ACTH.[1][2] The therapeutic potential of **tildacerfont** is also being explored in Polycystic Ovary Syndrome (PCOS), where adrenal androgen excess can contribute to the clinical presentation.[3]

Mechanism of Action: The Hypothalamic-Pituitary-Adrenal (HPA) Axis



Tildacerfont's therapeutic rationale is rooted in its ability to modulate the Hypothalamic-Pituitary-Adrenal (HPA) axis. In CAH, a deficiency in cortisol production leads to a loss of negative feedback on the hypothalamus and pituitary, resulting in chronically elevated CRF and ACTH levels. This, in turn, drives adrenal hyperplasia and the shunting of steroid precursors towards androgen synthesis. **Tildacerfont** acts by antagonizing the CRF1 receptor on the pituitary corticotrophs, thereby dampening the stimulatory effect of CRF on ACTH release.



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Diagram 1: Tildacerfont's Mechanism of Action on the HPA Axis.

Tildacerfont in Congenital Adrenal Hyperplasia (CAH): A Review of Clinical Trial Data

Several clinical trials have evaluated the efficacy and safety of **tildacerfont** in adults and children with classic CAH. The primary endpoints in these studies have typically focused on the



reduction of key biomarkers of adrenal androgen excess, such as androstenedione (A4) and 17-hydroxyprogesterone (17-OHP), and the potential for reducing glucocorticoid (GC) dosage.

Phase 2 Clinical Trials in Adults with CAH

Two key open-label Phase 2 studies, SPR001-201 and SPR001-202, provided the initial proof-of-concept for **tildacerfont** in adults with classic 21-hydroxylase deficiency (21OHD).[1]

Table 1: Summary of Phase 2 Clinical Trial Outcomes for Tildacerfont in Adults with CAH



Study	N	Treatment	Duration	Key Efficacy Outcomes	Safety and Tolerability
SPR001-201	19	Tildacerfont 200-1000 mg QD or 100- 200 mg BID	2 weeks per dose	Reductions from baseline in ACTH (-59.4% to -28.4%), 17-OHP (-38.3% to 0.3%), and A4 (-24.2% to -18.1%) in patients with baseline A4 >2x ULN.[1]	Generally well- tolerated. Common adverse events (AEs) included headache (7.1%) and upper respiratory tract infection (7.1%).[1]
SPR001-202	11	Tildacerfont 400 mg QD	12 weeks	In patients with baseline A4 >2x ULN, ~80% maximum mean reductions in ACTH, 17- OHP, and A4. Normalization of ACTH and A4 in 60% and 40% of patients, respectively. [1][2]	Consistent with SPR001- 201. No serious adverse events reported.[2]

Later-Stage Clinical Trials in Adults and Pediatrics with CAH







The CAHmelia program, consisting of the CAHmelia-203 and CAHmelia-204 studies, and the pediatric CAHptain-205 study, further investigated **tildacerfont**'s potential.

Table 2: Summary of Later-Stage Clinical Trial Outcomes for Tildacerfont in CAH



Study	Population	N	Primary Endpoint	Key Outcomes
CAHmelia-203	Adults with severe hyperandrogene mia	96	Change in A4 from baseline to week 12	Did not meet primary endpoint. Placebo-adjusted reduction in A4 of -2.6% (p=non-significant). Low compliance was a noted issue.[4]
CAHmelia-204	Adults on supraphysiologic GC doses	100	Absolute change in daily GC dose from baseline at week 24	Did not meet primary endpoint. Placebo-adjusted reduction in daily GC dose of 0.7mg HCe (p=0.7).[5][6]
CAHptain-205	Children and adults (2-17 years and older)	30	Safety, PK, and change in androgen levels	Tildacerfont was generally safe and well-tolerated. A trend of larger reductions in A4 was observed with higher, twice-daily doses. 73% of all patients met the efficacy endpoint of A4 or GC reduction from baseline at 12 weeks.[4][5]



Tildacerfont in Polycystic Ovary Syndrome (PCOS)

The Phase 2 POWER study evaluated **tildacerfont** in women with PCOS and elevated adrenal androgens.

Table 3: Summary of Phase 2 POWER Study Outcomes for Tildacerfont in PCOS

Study	Population	N	Treatment	Duration	Key Efficacy Outcomes
POWER	Women with PCOS and elevated DHEAS	27	Tildacerfont up to 200 mg daily	12 weeks	In women with elevated baseline DHEAS, a significant reduction in DHEAS was observed compared to placebo (-12.4% vs. +5.7%, p=0.020). A significant increase in SHBG was also noted (+32.9% vs8.1%, p=0.012).

Comparison with Standard of Care Congenital Adrenal Hyperplasia

The current standard of care for classic CAH is lifelong glucocorticoid replacement therapy (e.g., hydrocortisone, prednisone) to replace cortisol and suppress ACTH, often in combination



with mineralocorticoid therapy (fludrocortisone) for salt-wasting forms.[7][8] The primary challenge with this approach is the narrow therapeutic window, where doses sufficient to suppress adrenal androgens are often supraphysiologic, leading to long-term side effects such as Cushing's syndrome, osteoporosis, and metabolic complications.[1][8]

Tildacerfont, by offering a non-steroidal mechanism to control androgen excess, has the potential to allow for the use of lower, more physiologic doses of glucocorticoids, thereby mitigating their long-term adverse effects.[1] However, the CAHmelia-204 study did not demonstrate a statistically significant reduction in GC use at the dose studied.[5][6] The results of the CAHptain-205 study suggest that higher and more frequent dosing may be necessary to achieve this goal.[5]

Polycystic Ovary Syndrome

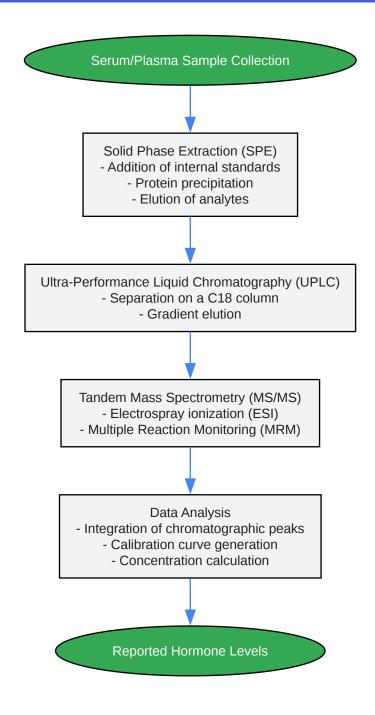
Treatment for PCOS is multifaceted and symptomatic, often involving lifestyle modifications and pharmacological interventions to address irregular menstruation, hirsutism, and infertility.[6] [9] Combined oral contraceptives are a common first-line treatment for menstrual irregularities and hyperandrogenism.[10] For women with insulin resistance, metformin may be used.[9] Tildacerfont's targeted approach to reducing adrenal androgens could offer a novel therapeutic avenue for a subset of women with PCOS where adrenal hyperandrogenism is a significant contributor to their phenotype.

Experimental Protocols

Detailed experimental protocols for the quantification of steroid hormones are critical for the interpretation and comparison of clinical trial data. While specific standard operating procedures from the **tildacerfont** trials are not publicly available, the following represents a standard methodology for steroid hormone analysis in clinical research settings.

Experimental Workflow: Steroid Hormone Quantification by LC-MS/MS





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Diagram 2: A typical workflow for steroid hormone analysis.

Methodology for ACTH, 17-OHP, and Androstenedione Measurement:

 Analyte: Adrenocorticotropic hormone (ACTH), 17-hydroxyprogesterone (17-OHP), Androstenedione (A4).



- Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for steroid hormone analysis due to its high specificity and sensitivity, minimizing cross-reactivity issues common with immunoassays.[8][11][12]
- Sample Preparation:
 - A defined volume of serum or plasma is aliquoted.
 - An internal standard (a stable isotope-labeled version of the analyte) is added to each sample to account for matrix effects and variations in extraction efficiency.[8]
 - Proteins are precipitated using a solvent such as methanol.[8]
 - The supernatant is subjected to solid-phase extraction (SPE) to isolate the steroids of interest and remove interfering substances.
 - The purified extract is evaporated to dryness and reconstituted in a mobile phase for injection into the LC-MS/MS system.
- Chromatographic Separation:
 - An ultra-performance liquid chromatography (UPLC) system with a C18 reverse-phase column is typically used to separate the different steroid hormones based on their hydrophobicity.[12]
 - A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium fluoride) is employed.[12]
- Mass Spectrometric Detection:
 - The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
 - Detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and its internal standard are monitored, ensuring high selectivity.[12]



· Quantification:

 The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analyte in a surrogate matrix (e.g., stripped serum).[8]

Conclusion and Future Directions

The clinical development of **tildacerfont** has provided valuable insights into the potential of CRF1 receptor antagonism as a therapeutic strategy for disorders of adrenal androgen excess. In adults with CAH, while early Phase 2 studies showed promise in reducing key hormone biomarkers, later-stage trials did not meet their primary endpoints of A4 reduction in severely affected patients or glucocorticoid dose reduction.[1][4][6] The pediatric data from the CAHptain-205 study, however, suggest that a different dosing regimen (higher and more frequent) might be required for efficacy.[5] In PCOS, **tildacerfont** has demonstrated a potential role in reducing adrenal androgen levels in a specific subset of patients.

Future research should focus on dose-optimization studies in both adult and pediatric CAH populations to determine if a more robust clinical benefit can be achieved. Further investigation into the specific PCOS phenotypes that are most likely to respond to **tildacerfont** is also warranted. While the initial late-stage results in adults with CAH were not as strong as anticipated, the data generated from these trials will be instrumental in guiding the future development of novel therapies for these complex endocrine disorders. The discontinuation of the CAHmelia and CAHptain trials by Spruce Biosciences underscores the challenges in developing new treatments for rare diseases, but the scientific rationale for targeting the HPA axis in conditions of androgen excess remains a compelling area for further exploration.

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